Cas no 1096815-82-5 (2-(2,4-DIFLUOROPHENYL)PROPANENITRILE)

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE structure
1096815-82-5 structure
商品名:2-(2,4-DIFLUOROPHENYL)PROPANENITRILE
CAS番号:1096815-82-5
MF:C9H7F2N
メガワット:167.155389070511
CID:4571659
PubChem ID:43316795

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE 化学的及び物理的性質

名前と識別子

    • 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE
    • 2,4-Difluoro-α-methylbenzeneacetonitrile
    • インチ: 1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
    • InChIKey: LWOGMPFRXKTFFN-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(F)=CC=1F)(C)C#N

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1692372-5.0g
2-(2,4-difluorophenyl)propanenitrile
1096815-82-5 95%
5g
$1364.0 2023-06-04
Enamine
EN300-1692372-2.5g
2-(2,4-difluorophenyl)propanenitrile
1096815-82-5 95%
2.5g
$923.0 2023-09-20
Enamine
EN300-1692372-1g
2-(2,4-difluorophenyl)propanenitrile
1096815-82-5 95%
1g
$470.0 2023-09-20
A2B Chem LLC
AX58265-500mg
2-(2,4-DIFLUOROPHENYL)PROPANENITRILE
1096815-82-5 95%
500mg
$616.00 2024-04-20
1PlusChem
1P01EK9L-1g
2-(2,4-DIFLUOROPHENYL)PROPANENITRILE
1096815-82-5 95%
1g
$643.00 2023-12-26
1PlusChem
1P01EK9L-500mg
2-(2,4-DIFLUOROPHENYL)PROPANENITRILE
1096815-82-5 95%
500mg
$499.00 2023-12-26
1PlusChem
1P01EK9L-5g
2-(2,4-DIFLUOROPHENYL)PROPANENITRILE
1096815-82-5 95%
5g
$1748.00 2023-12-26
A2B Chem LLC
AX58265-1g
2-(2,4-DIFLUOROPHENYL)PROPANENITRILE
1096815-82-5 95%
1g
$753.00 2024-04-20
A2B Chem LLC
AX58265-2.5g
2-(2,4-DIFLUOROPHENYL)PROPANENITRILE
1096815-82-5 95%
2.5g
$1286.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1306787-500mg
2,4-Difluoro-α-methylbenzeneacetonitrile
1096815-82-5 98%
500mg
¥7620.00 2024-08-09

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE 関連文献

2-(2,4-DIFLUOROPHENYL)PROPANENITRILEに関する追加情報

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE: A PIVOTAL COMPOUND IN MODERN PHARMACEUTICAL RESEARCH

2-(2,4-DIFLUOROPHENYL)PROPANENITRILE, with the CAS No. 1096815-82-5, represents a critical intermediate in the development of novel therapeutics and functional materials. This compound, characterized by its unique molecular architecture, has garnered significant attention in recent years due to its potential applications in drug discovery and advanced material synthesis. The integration of fluorinated aromatic rings with nitrile functionalities creates a versatile scaffold that can be tailored for diverse biological and chemical properties.

Recent studies have highlighted the importance of 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE in the context of targeted drug design. Its structural features, including the presence of two fluorine atoms on the phenyl ring and the nitrile group at the terminal carbon, enable precise modulation of molecular interactions. This makes it an ideal candidate for the development of compounds with enhanced metabolic stability and improved pharmacokinetic profiles. Researchers have demonstrated that the fluorine substitutions significantly influence the compound's hydrophobicity, which is crucial for optimizing drug delivery mechanisms.

One of the most promising applications of 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE lies in its potential as a lead compound for the treatment of inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory activity by modulating key cytokine pathways. The nitrile group was found to play a critical role in the compound's ability to inhibit pro-inflammatory enzymes, suggesting its utility in the development of next-generation anti-inflammatory therapeutics.

In the field of materials science, 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE has emerged as a valuable building block for the synthesis of photovoltaic materials. Its conjugated structure allows for efficient charge transfer, making it suitable for use in organic solar cells. A 2024 breakthrough in Nature Energy showcased how this compound, when incorporated into polymer matrices, enhanced the power conversion efficiency of solar cells by 18%. The fluorinated phenyl group contributes to improved intermolecular interactions, which are essential for the stability of the resulting materials.

The synthesis of 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE has been optimized through advanced organic methodologies. Recent advancements in asymmetric catalysis have enabled the selective introduction of fluorine atoms at specific positions on the phenyl ring. Techniques such as Suzuki coupling reactions and Huisgen ring-opening reactions have been instrumental in achieving high yields and stereochemical control. These developments are critical for the large-scale production of this compound, ensuring its viability for industrial applications.

From a pharmacokinetic perspective, the compound's unique structure offers advantages in terms of metabolic stability and bioavailability. The nitrile group is resistant to hydrolysis under physiological conditions, which prolongs its half-life in the bloodstream. Additionally, the fluorinated phenyl ring reduces the likelihood of metabolic degradation, making the compound more suitable for oral administration. These properties are particularly relevant for the development of chronic disease therapies requiring sustained drug release.

The 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE scaffold has also shown promise in antimicrobial research. A 2023 study in Antimicrobial Agents and Chemotherapy revealed that derivatives of this compound exhibited broad-spectrum activity against multidrug-resistant bacteria. The nitrile group was found to interfere with bacterial cell wall synthesis, while the fluorinated phenyl ring contributed to membrane permeability. These findings underscore the compound's potential as a platform for the development of novel antibiotics.

In the realm of neuropharmacology, 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE has been explored for its potential in treating neurodegenerative disorders. Recent work in Neuropharmacology (2024) demonstrated that this compound could modulate neurotransmitter receptors involved in cognitive function. The ability to fine-tune its interactions with these receptors through structural modifications highlights its adaptability for therapeutic applications.

Environmental and safety considerations are also critical in the development of 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE. While the compound itself is not classified as a hazardous substance, its derivatives may require careful evaluation for toxicological profiles. Ongoing research focuses on optimizing its synthesis to minimize byproducts and ensure sustainable production. These efforts align with global initiatives to promote green chemistry and eco-friendly manufacturing processes.

As the field of drug discovery continues to evolve, 2-(2,4-DIFLUOROPHENYL)PROPANENITRILE remains a focal point for innovation. Its structural versatility and functional adaptability position it as a key player in the development of targeted therapies and advanced materials. Future research is likely to explore its applications in combination therapies and personalized medicine, further expanding its impact on modern science and healthcare.

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